molecular formula C4H14Cl2N2 B11751206 (2S,3S)-Butane-2,3-diamine dihydrochloride

(2S,3S)-Butane-2,3-diamine dihydrochloride

Cat. No.: B11751206
M. Wt: 161.07 g/mol
InChI Key: UEGFKFNFTYLWMM-RGVONZFCSA-N
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Description

(2S,3S)-Butane-2,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is commonly used in various chemical and biological applications due to its unique stereochemistry and reactivity. The compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and as a chiral building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Butane-2,3-diamine dihydrochloride typically involves the reduction of the corresponding diketone or diester precursor. One common method is the catalytic hydrogenation of (2S,3S)-2,3-butanedione using a chiral catalyst to obtain the desired diamine. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored for the environmentally friendly synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Butane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: It can be further reduced to form monoamines or other reduced products.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include diketones, monoamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3S)-Butane-2,3-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-Butane-2,3-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific active sites, influencing the activity of enzymes and other proteins. This selective binding can modulate biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-Butane-2,3-diamine dihydrochloride
  • (2S,3R)-Butane-2,3-diamine dihydrochloride
  • (2R,3S)-Butane-2,3-diamine dihydrochloride

Uniqueness

(2S,3S)-Butane-2,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits different physical and chemical properties, making it suitable for specific applications in asymmetric synthesis and chiral resolution .

Properties

Molecular Formula

C4H14Cl2N2

Molecular Weight

161.07 g/mol

IUPAC Name

(2S,3S)-butane-2,3-diamine;dihydrochloride

InChI

InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H/t3-,4-;;/m0../s1

InChI Key

UEGFKFNFTYLWMM-RGVONZFCSA-N

Isomeric SMILES

C[C@@H]([C@H](C)N)N.Cl.Cl

Canonical SMILES

CC(C(C)N)N.Cl.Cl

Origin of Product

United States

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